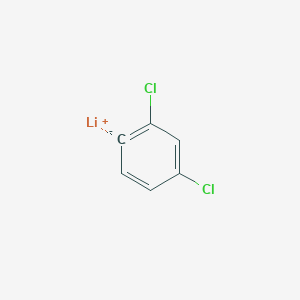
(2,2-Dibromoethyl)(phenyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dibromoethyl)(phenyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to a phenyl group and a 2,2-dibromoethyl group. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dibromoethyl)(phenyl)stannane typically involves the reaction of phenylstannane with 2,2-dibromoethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: (2,2-Dibromoethyl)(phenyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 2,2-dibromoethyl group can be substituted by nucleophiles, leading to the formation of new organotin compounds.
Oxidation and Reduction Reactions: The tin center can undergo oxidation and reduction reactions, altering the oxidation state of tin and leading to different organotin species.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted organotin compounds, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include different oxidation states of tin, such as tin(II) and tin(IV) compounds.
科学研究应用
(2,2-Dibromoethyl)(phenyl)stannane has several applications in scientific research:
作用机制
The mechanism of action of (2,2-Dibromoethyl)(phenyl)stannane involves its interaction with molecular targets through the tin center. The tin atom can form coordination complexes with various biomolecules, leading to alterations in their structure and function. This interaction can affect cellular pathways and processes, contributing to the compound’s biological activity .
相似化合物的比较
Trimethyltin chloride: Another organotin compound with similar applications in organic synthesis and catalysis.
Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.
Uniqueness: (2,2-Dibromoethyl)(phenyl)stannane is unique due to the presence of the 2,2-dibromoethyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it valuable for specific synthetic applications and research studies .
属性
CAS 编号 |
114475-16-0 |
|---|---|
分子式 |
C8H8Br2Sn |
分子量 |
382.67 g/mol |
IUPAC 名称 |
2,2-dibromoethyl(phenyl)tin |
InChI |
InChI=1S/C6H5.C2H3Br2.Sn/c1-2-4-6-5-3-1;1-2(3)4;/h1-5H;2H,1H2; |
InChI 键 |
BOVSBGGXARUSOL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Sn]CC(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


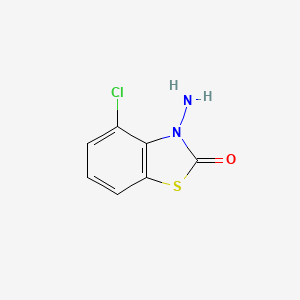
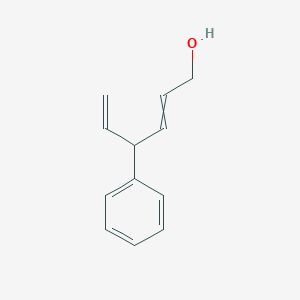

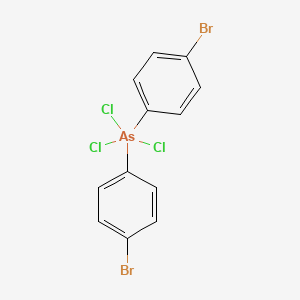
![(5S,5aR)-5-(2-aminoethoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B14304759.png)
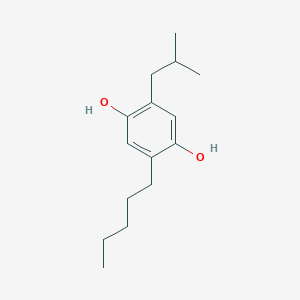
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-iodo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(S*)]-(9CI)](/img/structure/B14304769.png)
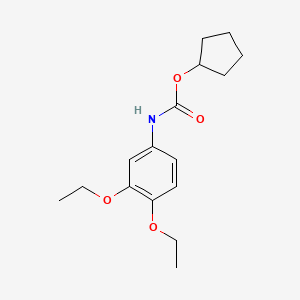
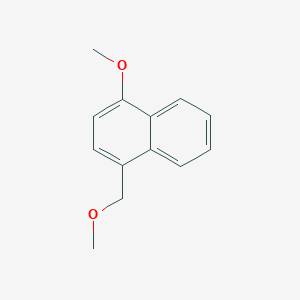
![6-Fluoro-8,8-dimethoxy-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14304791.png)

![Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate](/img/structure/B14304798.png)
